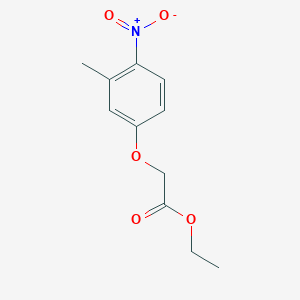

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate

Overview

Description

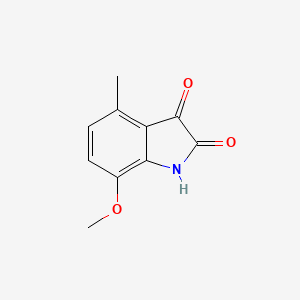

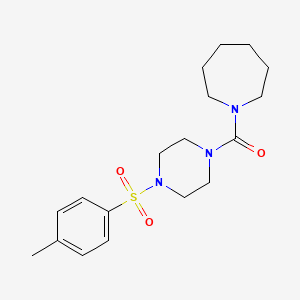

Ethyl 2-(3-methyl-4-nitrophenoxy)acetate is a chemical compound with the molecular formula C11H13NO5 . It has a molecular weight of 239.22 g/mol . The compound is used in scientific research and has diverse applications, contributing to the development of pharmaceuticals, agrochemicals, and materials science.

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C11H13NO5/c1-3-16-11(13)7-17-9-4-5-10(12(14)15)8(2)6-9/h4-6H,3,7H2,1-2H3 . The Canonical SMILES is CCOC(=O)COC1=CC(=C(C=C1)N+[O-])C . These codes provide a textual representation of the compound’s molecular structure. Physical and Chemical Properties Analysis

This compound has a molecular weight of 239.22 g/mol . It has a computed XLogP3 value of 3.1, indicating its lipophilicity . The compound has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 239.07937252 g/mol . The topological polar surface area is 81.4 Ų . The heavy atom count is 17 .Scientific Research Applications

Synthesis and Chemical Applications

- Synthesis of Novel Compounds : Ethyl 2-(4-aminophenoxy)acetate, closely related to Ethyl 2-(3-methyl-4-nitrophenoxy)acetate, has been used as a synthon in the facile synthesis of dual hypoglycemic agents. This process involves alkylation, selective reduction, and yields pure crystals, providing a template for novel drug synthesis (Altowyan et al., 2022).

- Enhanced Synthesis Processes : Improvements in the synthesis process of similar compounds, like Ethyl (Z)-2-Methoxyimino-2-(2-aminothiazo-4-yl) Acetate, demonstrate advancements in simplifying operational procedures and reducing production costs, which may be applicable to this compound (Jing, 2003).

Analytical Chemistry Applications

- Detection Techniques : A study on liquid chromatography with electrochemical detection provides insights into determining various nitropesticides and metabolites, including 3-methyl-4-nitrophenol, which is structurally similar to this compound. This showcases potential analytical applications for related compounds (Galeano-Díaz et al., 2000).

- Solubility Studies : Research on the solubility of 2-methyl-4-nitroaniline in mixed solvents, including ethyl acetate, provides valuable data on solvation parameters that could be relevant to the study of this compound (Li et al., 2017).

Applications in Material Science

- Optical Properties : The study of hydrazones, including compounds like 2-(4-methylphenoxy)-N′-[(1E)-(4-nitrophenyl)methylene]acetohydrazide, explores their nonlinear optical properties. This indicates potential material science applications for this compound in the field of optical device development (Naseema et al., 2010).

Properties

IUPAC Name |

ethyl 2-(3-methyl-4-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-3-16-11(13)7-17-9-4-5-10(12(14)15)8(2)6-9/h4-6H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAQOXGWQBZSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2418284.png)

![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]acetamide](/img/structure/B2418285.png)

![(2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid; dicyclohexylamine](/img/structure/B2418286.png)

![N-cyclohexyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2418288.png)

![N-Methyl-2-oxo-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1H-pyridine-4-carboxamide](/img/structure/B2418296.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2418304.png)